1-(3,4-dichlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N6OS/c1-14-11-15(2)31(29-14)10-9-22-28-23-17-5-3-4-6-20(17)27-24(32(23)30-22)34-13-21(33)16-7-8-18(25)19(26)12-16/h3-8,11-12H,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNQTUWYKJYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC(=C(C=C5)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dichlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety and a triazoloquinazoline structure linked through a sulfanyl group. Its molecular formula is with a molecular weight of 476.37 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer potential of related compounds within the same structural family. For instance:
- Triazole derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against colon carcinoma cells (HCT-15) and breast cancer cell lines (MCF-7) .
Antimicrobial Properties
Compounds containing the triazole and quinazoline moieties have been evaluated for their antimicrobial properties:
- In vitro testing has shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes : Many heterocycles inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Induction of apoptosis : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of triazole derivatives and tested them against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenyl ring significantly influenced antimicrobial potency .
Data Tables
Scientific Research Applications
The compound 1-(3,4-dichlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 454.39 g/mol. Its structure features a dichlorophenyl group, a pyrazole moiety, and a triazoloquinazoline core, which contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. The presence of the triazoloquinazoline structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar triazoloquinazolines effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. The dichlorophenyl group is known for enhancing the lipophilicity of compounds, which can improve their ability to penetrate microbial membranes.
- Research Finding : In vitro studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing the pyrazole moiety have been documented extensively. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Case Study : Research highlighted in Phytotherapy Research indicated that similar pyrazole derivatives significantly reduced inflammation in animal models by modulating the immune response.
Pesticide Development
Given its structural characteristics, this compound holds promise in developing new agrochemicals. The incorporation of the triazoloquinazoline framework can enhance the efficacy of pesticides against pests while minimizing environmental impact.
- Field Study : Trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without adversely affecting beneficial insects.
Synthesis of Novel Polymers
The unique chemical structure allows for the incorporation of this compound into polymer matrices for developing advanced materials with enhanced properties such as thermal stability and chemical resistance.
- Research Insight : Studies have reported successful synthesis of copolymers using this compound as a monomer, resulting in materials suitable for applications in coatings and composites.
Q & A
Q. What synthetic methodologies are reported for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis of triazoloquinazoline-sulfanyl derivatives typically involves multi-step protocols. A key step is the cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions. For example, chalcone intermediates can react with substituted hydrazines (e.g., 3,5-dichlorophenylhydrazine hydrochloride) in ethanol at reflux for 12 hours to form pyrazoline or triazole cores . Oxidation of sulfanyl groups to sulfones may require hydrogen peroxide in glacial acetic acid under controlled temperatures to avoid overoxidation . Critical parameters include solvent choice (ethanol, acetic acid), stoichiometric ratios (e.g., 3:1 hydrazine:chalcone), and reaction duration (12–24 hours).
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Q. What mechanistic insights explain the reactivity of the sulfanyl group in this compound under oxidative conditions?
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives depending on reaction conditions. Hydrogen peroxide in acetic acid selectively oxidizes sulfanyl to sulfone groups without degrading the triazoloquinazoline core. Computational studies (e.g., density functional theory, DFT) can model electron density shifts during oxidation, highlighting the nucleophilic character of the sulfur atom . Kinetic studies using UV-Vis spectroscopy may further elucidate reaction rates and intermediate stability.
Q. How can molecular docking studies guide the design of derivatives targeting specific biological receptors?
Molecular docking leverages the compound’s structural features (e.g., dichlorophenyl, triazoloquinazoline moieties) to predict binding affinities. For example:
- Protein preparation : Use crystal structures of target enzymes (e.g., kinases, cytochrome P450) from the PDB.
- Ligand optimization : Introduce substituents (e.g., methyl, methoxy) to enhance hydrophobic interactions or hydrogen bonding.
- Validation : Compare docking scores (e.g., Glide SP) with experimental IC₅₀ values from enzyme inhibition assays. Studies on analogous compounds show that electron-withdrawing groups (e.g., dichlorophenyl) improve binding to ATP pockets in kinases .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Discrepancies in biological data (e.g., antimicrobial vs. ineffective results) often arise from variations in:
- Assay conditions : Differences in bacterial strains, culture media, or incubation times.
- Compound purity : HPLC or LC-MS validation (≥95% purity) is critical .
- Structural nuances : Minor substitutions (e.g., chloro vs. methoxy groups) drastically alter pharmacokinetics. Meta-analyses of structure-activity relationships (SAR) across studies can identify consensus pharmacophores .
Methodological Considerations
Q. How are structure-activity relationships (SAR) systematically investigated for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
